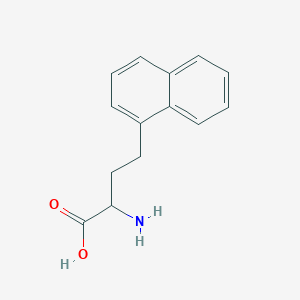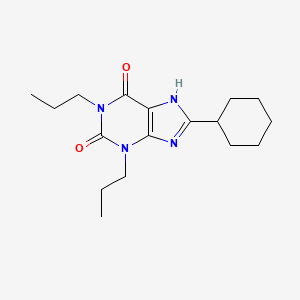
Ethylenediamine, N-allyl-N',N'-bis(2-chloroethyl)-N-methyl-, dipicrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate is a complex organic compound that belongs to the class of ethylenediamine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The dipicrate component indicates the presence of picrate groups, which are often used in explosives and other energetic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate typically involves the reaction of ethylenediamine with allyl chloride, followed by the introduction of chloroethyl groups and methylation. The final step involves the reaction with picric acid to form the dipicrate salt. The reaction conditions usually require controlled temperatures and the use of solvents like ethanol or acetone.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amines or other derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically require specific conditions such as temperature control and the use of inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted amines.
Aplicaciones Científicas De Investigación
Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of energetic materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the formation of covalent bonds with these targets, leading to changes in their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethylenediamine, N,N’-bis(2-chloroethyl)-N-methyl-, dipicrate
- Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-ethyl-, dipicrate
- Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dinitrate
Uniqueness
Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both allyl and chloroethyl groups, along with the dipicrate moiety, makes it a versatile compound with diverse applications.
Propiedades
Número CAS |
101468-24-0 |
|---|---|
Fórmula molecular |
C22H26Cl2N8O14 |
Peso molecular |
697.4 g/mol |
Nombre IUPAC |
bis(2-chloroethyl)-[2-[methyl(prop-2-enyl)azaniumyl]ethyl]azanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C10H20Cl2N2.2C6H3N3O7/c1-3-6-13(2)9-10-14(7-4-11)8-5-12;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3H,1,4-10H2,2H3;2*1-2,10H |
Clave InChI |
DWJTUPOOCOKQAR-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](CC[NH+](CCCl)CCCl)CC=C.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
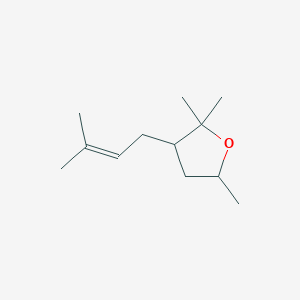
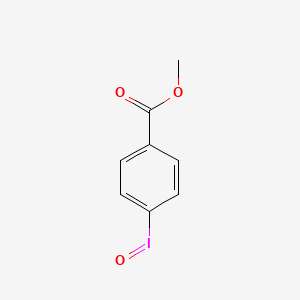
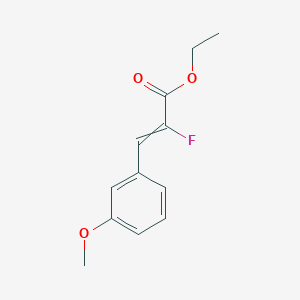
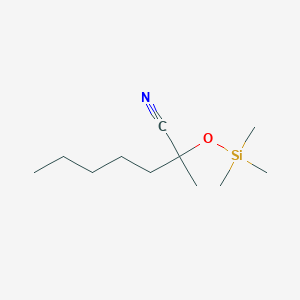


![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
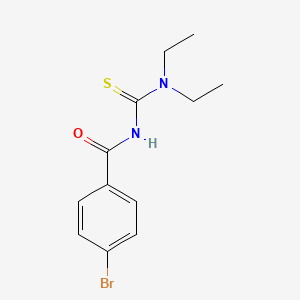
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)

